(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester
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Overview
Description
(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester is an organic compound with significant potential in various fields of scientific research. This compound features a chiral center, making it an optically active molecule. The presence of both amino and nitro functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of chiral catalysts and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester: The enantiomer of the compound with similar chemical properties but different biological activity.
3-amino-3-(4-nitro-phenyl)-butyric acid methyl ester: A regioisomer with the nitro group in a different position on the aromatic ring.
3-amino-3-(3-nitro-phenyl)-propionic acid methyl ester: A homolog with a shorter carbon chain.
Uniqueness
(S)-3-amino-3-(3-nitro-phenyl)-butyric acid methyl ester is unique due to its specific chiral center and the position of the nitro group, which confer distinct chemical reactivity and biological activity compared to its similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O4 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-11(12,7-10(14)17-2)8-4-3-5-9(6-8)13(15)16/h3-6H,7,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
ZLNAJCKFCTVATL-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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